molecular formula C16H17NO3 B12876717 Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester CAS No. 712264-79-4

Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester

Cat. No.: B12876717
CAS No.: 712264-79-4
M. Wt: 271.31 g/mol
InChI Key: VFANMTCFKLLVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct synthesis data for this compound are absent in the provided evidence, structurally related carbamates are synthesized via reactions between isocyanates and alcohols or amines, as seen in and . For example, describes the synthesis of 4-phenylbutylcarbamic acid esters using 3′-carbamoylbiphenyl-3-ol and isocyanates, a method that could be extrapolated to the target compound .

Carbamates are widely studied for their pharmacological and industrial applications, including enzyme inhibition (e.g., fatty acid amide hydrolase inhibitors in ) and biodegradation (e.g., microbial transformations in ).

Properties

CAS No.

712264-79-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[1-(furan-2-yl)but-3-enyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-2-7-14(15-10-6-11-19-15)17-16(18)20-12-13-8-4-3-5-9-13/h2-6,8-11,14H,1,7,12H2,(H,17,18)

InChI Key

VFANMTCFKLLVMV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(furan-2-yl)but-3-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted benzyl carbamates.

Scientific Research Applications

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Comparison Points:

Substituent Effects on Lipophilicity :

  • The target compound’s furan ring and 3-butenyl chain likely confer moderate lipophilicity (~3.2 log k), intermediate between the highly lipophilic URB597 (log k = 4.8) and the morpholinyl-pyridinyl derivative (log k = 2.9). Lipophilicity correlates with membrane permeability and bioavailability .
  • Cyclohexyl-substituted analogs (e.g., 646480-73-1) exhibit higher log k values (4.1), suggesting that bulky aliphatic groups enhance lipid solubility .

Bioactivity and Applications: Enzyme Inhibition: URB597, a FAAH inhibitor, demonstrates that carbamates with extended aryl/alkyl chains (e.g., 4-phenylbutyl) exhibit potent enzyme inhibition. The target compound’s furan group may interact with aromatic residues in enzyme active sites, though specific data are lacking . Biodegradation: highlights Rhodococcus spp. converting carbamates like [1-(2-propenyl)heptyl]-carbamic acid benzyl ester into hydroxylated metabolites, suggesting the target compound could undergo similar microbial transformations . Therapeutic Potential: The morpholinyl-pyridinyl carbamate (HY-U00280) targets dopaminergic pathways, indicating that heterocyclic substituents expand therapeutic scope .

Structural Diversity :

  • Chlorophenyl-carbamates () exhibit antibacterial activity, while alkyl chains (e.g., 4-phenylbutyl in URB597) enhance inhibitory potency. The target compound’s unsaturated 3-butenyl chain may confer reactivity in metabolic or synthetic pathways .

Biological Activity

Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester, also known as Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a carbamate group, which contribute to its unique chemical properties. The furan moiety is known for its reactivity in biological systems, often participating in π-π interactions with proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The carbamate group can form hydrogen bonds with amino acid residues in enzymes, potentially modulating their activity.
  • Receptor Binding : The furan ring may engage in π-π stacking interactions with aromatic residues in receptors, influencing signal transduction pathways.

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

This table summarizes the antimicrobial efficacy observed in laboratory settings.

Anticancer Activity

The compound has also been explored for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis (programmed cell death) in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G2/M phase

The data indicates that the compound may serve as a potential lead for developing new anticancer agents.

Study on Toxicity and Metabolism

A study published in PubMed examined the metabolic pathways and toxicity associated with similar furan compounds. It highlighted the importance of understanding how structural modifications impact biological activity and toxicity profiles .

Research on Carbamate Derivatives

A comprehensive review discussed various carbamate derivatives, noting their stability and potential therapeutic applications. This review emphasized the role of the carbamate group in enhancing bioactivity while minimizing toxicity .

Applications in Scientific Research

Benzyl (1-(furan-2-yl)but-3-en-1-yl)carbamate is being investigated for various applications:

  • Drug Development : Its unique structure makes it a candidate for further drug development targeting microbial infections and cancer.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.